molecular formula C23H20Cl2 B15167063 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene CAS No. 649556-26-3

4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene

Cat. No.: B15167063
CAS No.: 649556-26-3
M. Wt: 367.3 g/mol
InChI Key: YUDKOPYWSGHIEN-UHFFFAOYSA-N
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Description

4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butenyl chain, which is further connected to a toluene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorostyrene under specific conditions. The reaction is catalyzed by a palladium complex in the presence of a base, such as potassium carbonate, and is carried out in a solvent like toluene. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the butenyl chain.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like hydroxide ions replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully hydrogenated butyl derivatives.

    Substitution: Formation of hydroxyl-substituted derivatives.

Scientific Research Applications

4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s structural features allow it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorodiphenyl sulfone: Known for its use in the production of polysulfone plastics.

    4,4’-Dichlorobenzophenone: Used in the synthesis of other organic compounds and materials.

Uniqueness

4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene stands out due to its unique combination of a butenyl chain and toluene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

649556-26-3

Molecular Formula

C23H20Cl2

Molecular Weight

367.3 g/mol

IUPAC Name

1-[4,4-bis(4-chlorophenyl)but-3-enyl]-4-methylbenzene

InChI

InChI=1S/C23H20Cl2/c1-17-5-7-18(8-6-17)3-2-4-23(19-9-13-21(24)14-10-19)20-11-15-22(25)16-12-20/h4-16H,2-3H2,1H3

InChI Key

YUDKOPYWSGHIEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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